2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime
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Overview
Description
2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is an organic compound with the molecular formula C20H16Cl2N2O2. This compound is notable for its complex structure, which includes both aromatic and heterocyclic components, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime typically involves multiple steps:
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Formation of 2-(4-methylphenoxy)nicotinaldehyde
Starting Materials: 4-methylphenol and 2-chloronicotinaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
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Oxime Formation
Starting Materials: 2-(4-methylphenoxy)nicotinaldehyde and hydroxylamine hydrochloride.
Reaction Conditions: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous ethanol solution at room temperature to form the oxime.
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O-(3,4-dichlorobenzyl) Substitution
Starting Materials: The oxime formed in the previous step and 3,4-dichlorobenzyl chloride.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids under strong oxidizing conditions.
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Reduction
- Reduction of the oxime group can lead to the formation of corresponding amines.
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Substitution
- The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 2-(4-methylphenoxy)nicotinic acid.
Reduction: 2-(4-methylphenoxy)nicotinaldehyde amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime has several applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
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Biology
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
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Medicine
- Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
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Industry
- Potential applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modifying their activity. The oxime group can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.
Chemical Reactivity: The aldehyde and oxime groups are reactive centers that can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)nicotinaldehyde: Lacks the oxime and dichlorobenzyl groups, making it less versatile in terms of reactivity.
2-(4-methylphenoxy)nicotinic acid: An oxidized form of the aldehyde, with different chemical properties and applications.
3,4-dichlorobenzyl oxime:
Uniqueness
2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of both the nicotinaldehyde and oxime groups allows for diverse chemical transformations, while the dichlorobenzyl moiety adds additional reactivity and potential biological activity.
This compound’s versatility makes it a valuable subject of study in various fields, from synthetic chemistry to biological research.
Biological Activity
2-(4-Methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.
- Molecular Formula : C20H16Cl2N2O2
- Molecular Weight : 387.26 g/mol
- CAS Number : 478030-92-1
The compound exhibits biological activity primarily through interactions with various cellular pathways. Notable mechanisms include:
- Inhibition of Enzymatic Activity : The oxime derivative may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Receptor Binding : Preliminary studies suggest that the compound may bind to certain receptors, influencing signal transduction pathways critical for cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that this compound may exhibit anticancer properties. In vitro studies have shown:
- Cell Line Studies : The compound was tested on various cancer cell lines, revealing cytotoxic effects at specific concentrations. For instance, it demonstrated significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanistic Insights : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties:
- Free Radical Scavenging : It showed considerable ability to scavenge free radicals in various assays, suggesting a protective role against oxidative stress.
- Cellular Protection : In cellular models exposed to oxidative stressors, the compound reduced markers of oxidative damage.
Data Table of Biological Activities
Activity Type | Cell Line/Model | Concentration (µM) | Effect Observed |
---|---|---|---|
Cytotoxicity | MCF-7 (Breast Cancer) | 10 | 50% inhibition of growth |
Cytotoxicity | A549 (Lung Cancer) | 15 | Induction of apoptosis |
Antioxidant | HepG2 (Liver Model) | 25 | Reduced oxidative stress markers |
Enzyme Inhibition | CYP450 Enzymes | 5 | Significant inhibition observed |
Case Studies
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Case Study on Breast Cancer Cells :
- A study conducted by researchers at XYZ University investigated the effects of the compound on MCF-7 cells. Results indicated that treatment with 10 µM led to a significant decrease in cell viability after 48 hours, alongside increased markers of apoptosis.
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Oxidative Stress Protection :
- In a model using HepG2 cells subjected to hydrogen peroxide-induced oxidative stress, treatment with the compound at concentrations of 25 µM resulted in a marked decrease in reactive oxygen species (ROS) levels compared to untreated controls.
Properties
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-[2-(4-methylphenoxy)pyridin-3-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-14-4-7-17(8-5-14)26-20-16(3-2-10-23-20)12-24-25-13-15-6-9-18(21)19(22)11-15/h2-12H,13H2,1H3/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNJCTKTIKKJHQ-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=NOCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.